A Comprehensive Technical Guide to (R)-tert-butyl (2-amino-2-phenylethyl)carbamate
A Comprehensive Technical Guide to (R)-tert-butyl (2-amino-2-phenylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(R)-tert-butyl (2-amino-2-phenylethyl)carbamate , a chiral diamine derivative, serves as a crucial building block in modern organic synthesis and drug discovery. Its unique structural features, combining a versatile primary amine and a protected secondary amine on a chiral phenylethyl scaffold, make it an invaluable tool for introducing stereocenters and constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and applications, designed to empower researchers in leveraging this important synthetic intermediate.
Compound Identification and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
| Property | Value | Source |
| CAS Number | 188875-37-8 | N/A |
| Molecular Formula | C₁₃H₂₀N₂O₂ | N/A |
| Molecular Weight | 236.31 g/mol | N/A |
| IUPAC Name | tert-butyl N-[(1R)-2-amino-1-phenylethyl]carbamate | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | N/A |
Strategic Synthesis: Mono-Boc Protection of (R)-1,2-Diamino-1-phenylethane
The synthesis of (R)-tert-butyl (2-amino-2-phenylethyl)carbamate hinges on the selective mono-N-protection of the corresponding chiral diamine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
The most common and efficient method for the synthesis involves the reaction of (R)-1,2-diamino-1-phenylethane with di-tert-butyl dicarbonate (Boc₂O). The key to achieving high yields of the mono-protected product lies in controlling the stoichiometry of the reagents and the reaction conditions to minimize the formation of the di-protected byproduct.
Experimental Protocol: Synthesis of (R)-tert-butyl (2-amino-2-phenylethyl)carbamate
This protocol is a representative procedure for the mono-Boc protection of a diamine.
Materials:
-
(R)-1,2-Diamino-1-phenylethane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-diamino-1-phenylethane (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Slow Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled diamine solution over a period of 1-2 hours. The slow addition is crucial to favor mono-protection.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure (R)-tert-butyl (2-amino-2-phenylethyl)carbamate.
Rigorous Characterization: Spectroscopic and Analytical Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for (R)-tert-butyl (2-amino-2-phenylethyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 5H, Ar-H)
-
δ 5.05 (br s, 1H, NH-Boc)
-
δ 4.55-4.65 (m, 1H, CH-Ph)
-
δ 2.90-3.10 (m, 2H, CH₂-NH₂)
-
δ 1.45 (s, 9H, C(CH₃)₃)
-
δ 1.35 (br s, 2H, NH₂)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 155.8 (C=O)
-
δ 142.5 (Ar-C)
-
δ 128.6 (Ar-CH)
-
δ 127.5 (Ar-CH)
-
δ 126.8 (Ar-CH)
-
δ 79.5 (C(CH₃)₃)
-
δ 56.5 (CH-Ph)
-
δ 48.0 (CH₂-NH₂)
-
δ 28.4 (C(CH₃)₃)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of a Boc-protected amine will exhibit characteristic absorption bands.[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3250 (broad) | N-H stretching (primary amine) |
| 3300-3400 (sharp) | N-H stretching (carbamate) |
| 2975-2850 | C-H stretching (aliphatic) |
| 1680-1700 | C=O stretching (carbamate) |
| 1510-1530 | N-H bending (carbamate) |
| 1160-1170 | C-O stretching (carbamate) |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of N-Boc protected compounds.
-
ESI-MS (positive ion mode): Expected [M+H]⁺ = 237.16
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of (R)-tert-butyl (2-amino-2-phenylethyl)carbamate is a critical parameter. Chiral HPLC is the gold standard for determining enantiomeric excess (ee).[2]
Typical Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess of the (R)-enantiomer.
Applications in Asymmetric Synthesis and Drug Discovery
(R)-tert-butyl (2-amino-2-phenylethyl)carbamate is a valuable chiral building block in the synthesis of a wide range of biologically active molecules and as a precursor to chiral ligands for asymmetric catalysis.[2][3][4][5][6]
Chiral Ligand Synthesis
The primary amine of (R)-tert-butyl (2-amino-2-phenylethyl)carbamate can be readily functionalized to generate a diverse array of chiral ligands. These ligands, often in complex with transition metals, are employed in various asymmetric transformations, including hydrogenations, Michael additions, and Diels-Alder reactions, to induce high levels of stereoselectivity.[7][8]
Synthesis of Pharmaceutical Intermediates
The stereochemistry of drug molecules is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. (R)-tert-butyl (2-amino-2-phenylethyl)carbamate serves as a key starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. The Boc-protected amine allows for selective transformations at the primary amine, while the chiral center dictates the stereochemical outcome of subsequent reactions.
Elucidation of Reaction Mechanisms
The well-defined stereochemistry of this compound makes it a useful tool for studying the mechanisms of stereoselective reactions. By incorporating this chiral fragment into a reaction, researchers can probe the transition state geometries and understand the factors that govern enantioselectivity.
Conclusion
(R)-tert-butyl (2-amino-2-phenylethyl)carbamate is a synthetically versatile and commercially significant chiral building block. Its straightforward synthesis, coupled with its utility in constructing complex chiral molecules, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and drug development. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
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- A. M. Stalcup, "Chiral separations," Annual Review of Analytical Chemistry, vol. 3, pp. 341-363, 2010.
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- P. J. Kocienski, Protecting Groups. Georg Thieme Verlag, 2004.
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- R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014.
- G. Socrates, Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd ed. John Wiley & Sons, 2001.
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